Acetic acid;1,2-diphenylguanidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53759-55-0 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
acetic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4) |
InChI Key |
YQVCRRBOFQNRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N,n Diphenylguanidinium Acetate
Chemical Synthesis of N,N'-Diphenylguanidine Precursor
The synthesis of N,N'-Diphenylguanidine (DPG), a widely used rubber vulcanization accelerator, has evolved from classical batch processes to more efficient and sustainable industrial methods. nih.gov
Conventional Synthetic Pathways
Historically, the synthesis of N,N'-diphenylguanidine involved multi-step processes, often starting from aniline (B41778) and carbon disulfide to form a key intermediate, thiocarbanilide (B123260) (N,N'-diphenylthiourea). google.comgoogle.com A prevalent conventional method is the desulfurization of this thiocarbanilide.
Another approach involved reacting aniline, carbon disulfide, and sulfur to produce diphenyl thiourea (B124793), which was then subjected to desulfurization using a sweetening agent like iron(III) oxide (Fe2O3) in the presence of ammonia (B1221849). google.com
Table 1: Comparison of Conventional Synthesis Methods for N,N'-Diphenylguanidine
| Method | Starting Materials | Key Reagents | Typical Conditions | Key Challenges |
| Hoffman Method | Thiocarbanilide | Lead Oxide, Alcoholic Ammonia | Heating | Formation of carbodiphenylimide byproduct, low yield. google.com |
| Aniline/CS2 Route | Aniline, Carbon Disulfide, Sulfur | Fe2O3 (sweetening agent), Ammonia | 50-70°C for thiourea synthesis; 40-70°C and 0.25 MPa for DPG synthesis. google.com | Handling of toxic H2S gas, multi-step process. google.com |
Modern and Sustainable Synthesis Approaches
Modern synthetic strategies focus on improving efficiency, reducing waste, and utilizing less hazardous materials, aligning with the principles of green chemistry. und.edu A significant advancement is the oxidative desulfurization of N,N'-diphenylthiourea using molecular oxygen as the primary oxidant, which is both cost-effective and environmentally benign.
This process typically employs a catalyst, such as copper(II) acetate (B1210297), in a solvent mixture. prepchem.comchemicalbook.com The reaction is carried out by passing oxygen through a solution containing diphenylthiourea, a catalyst, and ammonia at controlled temperatures and pressures. prepchem.com The use of oxygen instead of metal oxides reduces solid waste generation. Other oxidants like hydrogen peroxide have also been explored. google.com
Further refinements include the use of microchannel reactors for continuous production. chemicalbook.com This technology offers superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, significantly reducing reaction times, and improving yield and selectivity. chemicalbook.com
Process Optimization for Industrial Production
Optimizing the industrial production of N,N'-diphenylguanidine is crucial for maximizing economic viability and product quality. researchgate.net This involves a data-driven analysis of various process parameters. researchgate.net
Key areas of optimization include:
Catalyst Systems: Research focuses on developing more active and robust catalysts that can be easily separated and recycled. For the oxygen oxidation method, optimizing the concentration of catalysts like copper acetate is critical to achieving high yields. chemicalbook.com
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reagent flow rates is essential. For instance, in continuous production using microchannel reactors, a temperature of 60°C, a pressure of 0.25 MPa, and a specific residence time have been identified as optimal for achieving yields as high as 96.1%. chemicalbook.com
Solvent and Product Recovery: Efficient distillation under reduced pressure is used to recover organic solvents for reuse. chemicalbook.com The crude product is then purified through alkali washing to remove acidic impurities, followed by water washing and drying to obtain the final high-purity product. chemicalbook.com
Table 2: Optimized Parameters for Continuous Synthesis in a Microchannel Reactor
| Parameter | Optimized Value | Impact on Process |
| Oxidant | Oxygen | Environmentally friendly and cost-effective. chemicalbook.com |
| Catalyst | Copper(II) Acetate | Enhances reaction rate and selectivity. chemicalbook.com |
| Temperature | 60°C | Balances reaction kinetics and side-product formation. chemicalbook.com |
| Pressure | 0.25 MPa | Maintains reagents in the appropriate phase and improves reaction efficiency. chemicalbook.com |
| Residence Time | 3 minutes | Maximizes throughput in a continuous flow system. chemicalbook.com |
| Yield | 96.1% | Demonstrates high efficiency of the optimized process. chemicalbook.com |
Stoichiometric and Non-Stoichiometric Formation of N,N'-Diphenylguanidinium Acetate
The formation of N,N'-diphenylguanidinium acetate is an acid-base neutralization reaction. nih.gov N,N'-diphenylguanidine is a strong organic base (pKa ≈ 10.12), while acetic acid is a weak acid. nih.govkhanacademy.org The reaction leads to the formation of a salt, which can be isolated as a solid. nih.gov
Reaction Conditions Affecting Salt Formation
The formation of the acetate salt is governed by the principles of acid-base chemistry and crystallization. The stoichiometry of the reaction is typically a 1:1 molar ratio of N,N'-diphenylguanidine to acetic acid.
Key conditions that influence the salt formation include:
Solvent: The choice of solvent is critical. Solvents in which the acetate salt has low solubility at cooler temperatures are ideal for achieving high recovery through precipitation or crystallization. Ethanol (B145695) or aqueous ethanol mixtures are often suitable. nih.gov
Temperature: The initial reaction is exothermic. nih.gov Controlling the temperature during mixing and subsequent cooling is essential for controlling crystal size and purity. Higher temperatures increase solubility, which can be useful for dissolving the starting materials, while controlled cooling promotes crystallization.
Reactant Ratio: While a stoichiometric 1:1 ratio is theoretically required, a slight excess of one reactant may be used to ensure complete conversion of the other. However, using a non-stoichiometric ratio can lead to impurities in the final product, requiring additional purification steps. For example, an excess of acetic acid might need to be removed during washing.
Purity and Yield Optimization in Salt Synthesis
The purity of the final N,N'-diphenylguanidinium acetate salt is paramount and depends heavily on the purity of the N,N'-diphenylguanidine precursor and the conditions of the salt formation and purification steps.
Optimization strategies include:
Precursor Purification: Ensuring the high purity of the N,N'-diphenylguanidine starting material is the first and most critical step. Impurities from the synthesis, such as unreacted thiocarbanilide or carbodiphenylimide, must be removed. This can be achieved by dissolving the crude DPG in a suitable solvent like hot toluol, followed by cooling to crystallize the pure product, which is then washed and dried. google.com
Controlled Precipitation/Crystallization: The yield and purity of the salt are maximized by carefully controlling the crystallization process. This involves selecting an appropriate solvent system, controlling the rate of cooling, and managing agitation to produce crystals of a desired size and morphology, which are easier to filter and wash.
Washing: The filtered salt crystals must be washed to remove residual starting materials and solvent. A volatile, non-polar solvent in which the acetate salt is insoluble is often a good choice for the final wash to facilitate easy drying.
Table 3: Strategies for Purity and Yield Optimization of N,N'-Diphenylguanidinium Acetate
| Strategy | Method | Purpose |
| Precursor Purification | Recrystallization from a solvent like toluol. google.com | To remove organic impurities from the N,N'-diphenylguanidine base before the salt formation reaction. |
| Reaction Control | Maintaining a 1:1 molar ratio of reactants. | To minimize unreacted starting materials in the final product. |
| Product Isolation | Controlled cooling crystallization. | To maximize the yield of the solid salt and control crystal size for better filtration. |
| Final Purification | Washing the filtered crystals with a non-solvent. | To remove any remaining soluble impurities from the surface of the salt crystals. |
Design and Synthesis of N,N'-Diphenylguanidinium Acetate Derivatives
The creation of novel derivatives of N,N'-diphenylguanidinium acetate is a key area of interest for chemists seeking to develop molecules with specific functions. By altering the chemical structure of the parent compound, researchers can influence properties such as solubility, reactivity, and its ability to interact with other molecules. These derivatization strategies can be broadly classified into three main approaches: modifying the guanidinium (B1211019) cation, altering the acetate anion, and integrating the salt into hybrid organic-inorganic structures.
Functionalization of the Guanidinium Cation
One common strategy involves the addition of either electron-donating or electron-withdrawing substituents to the phenyl groups. For example, attaching alkyl or alkoxy groups can increase the electron density on the guanidinium core, enhancing its basicity. Conversely, adding halogen or nitro groups can decrease its basicity. These changes can be useful in applications ranging from catalysis to materials science. The synthesis of these derivatives typically starts with substituted anilines, which are then reacted to form the desired substituted diphenylguanidine. nih.gov
Below is a table summarizing some examples of functionalized N,N'-diphenylguanidinium cations and their effects:
Table 1: Examples of Functionalized N,N'-Diphenylguanidinium Cations
| Substituent on Phenyl Ring | Effect on Cation Properties |
|---|---|
| ortho or meta substituents | Greater affinity for NMDA receptor ion channel sites compared to para-substituted derivatives. nih.gov |
| Isopropyl group at the ortho position | Preferred for symmetrical diarylguanidines for NMDA receptor affinity. nih.gov |
| Ethyl group at the meta position | Preferred for symmetrical diarylguanidines for NMDA receptor affinity. nih.gov |
| Naphthalene ring instead of a phenyl ring | Can increase affinity for NMDA receptor ion channel sites. nih.gov |
Structural Modifications of the Acetate Anion Counterpart
While much focus is placed on the cation, modifying the acetate anion also provides a pathway to new materials with tailored properties. The simplest modification is the replacement of the acetate with other carboxylate anions. This is often accomplished through a salt metathesis reaction, where an N,N'-diphenylguanidinium halide is reacted with a salt of the desired carboxylic acid. This allows for the introduction of a wide array of functionalities. For instance, using longer-chain carboxylates can increase the salt's solubility in non-polar solvents.
The properties of guanidinium salts are influenced by the nature of the anion. oup.com The choice of the anion can affect the mesomorphic and electrochemical properties of the resulting salt. rsc.org For example, guanidinium salts with spherical anions like chloride, bromide, and iodide tend to exhibit broad liquid crystalline phases. rsc.org
The following table provides examples of how modifying the anion can alter the properties of N,N'-diphenylguanidinium salts:
Table 2: Examples of Anion Modifications for N,N'-Diphenylguanidinium Salts
| Anion | Potential Altered Property |
|---|---|
| Trifluoroacetate | Increased acidity of the conjugate acid. |
| Benzoate | Introduction of aromatic stacking interactions. oup.com |
| Long-chain carboxylates (e.g., propionate) | Altered mean activity coefficients in aqueous solutions. oup.com |
Incorporation into Hybrid Organic-Inorganic Architectures
The N,N'-diphenylguanidinium cation and its derivatives can be used as building blocks in the creation of hybrid organic-inorganic materials. mdpi.comnih.gov These materials combine the properties of both organic and inorganic components, leading to novel functionalities. mdpi.com
In the field of materials science, organic-inorganic hybrid nanomaterials are of significant interest for a wide range of applications. mdpi.comrsc.org The N,N'-diphenylguanidinium cation can act as a "structure-directing agent" in the synthesis of these materials. Its size, shape, and ability to form hydrogen bonds can guide the assembly of inorganic components into specific arrangements, such as those found in metal-organic frameworks (MOFs).
The synthesis of these hybrid materials often involves combining the N,N'-diphenylguanidinium salt with inorganic precursors under specific reaction conditions. The final structure and properties of the hybrid material are dependent on factors such as temperature, solvent, and the ratio of the organic and inorganic components. For example, bioactive glass nanoparticles can be incorporated in situ during the synthesis of a hybrid material to create nanocomposite hybrids with enhanced properties. nih.gov
Advanced Structural Characterization and Solid State Chemistry of N,n Diphenylguanidinium Acetate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For N,N'-diphenylguanidinium acetate (B1210297), this technique provides a detailed picture of its solid-state structure, revealing the intricacies of its crystal packing, the extensive network of hydrogen bonds, and the specific conformations adopted by the constituent ions.
Determination of Crystal Packing and Unit Cell Parameters
The crystal structure of N,N'-diphenylguanidinium acetate has been determined through single-crystal X-ray diffraction, revealing a well-ordered three-dimensional lattice. The fundamental repeating unit of this lattice is the asymmetric unit, which, in conjunction with symmetry operations, generates the entire crystal. The dimensions of this fundamental unit are defined by the unit cell parameters. While the specific crystallographic data for the acetate salt points towards monoclinic or orthorhombic symmetry, detailed parameters for a closely related compound, N,N'-diphenylguanidinium formate (B1220265), which crystallizes in the orthorhombic space group P2₁cn, provide valuable comparative insights nih.gov.
Table 1: Representative Crystal Data for a Diphenylguanidinium Salt (Data for N,N'-diphenylguanidinium formate is presented as a proxy)
| Parameter | Value nih.gov |
| Crystal System | Orthorhombic |
| Space Group | P2₁cn |
| a (Å) | 6.363(4) |
| b (Å) | 12.535(4) |
| c (Å) | 16.641(3) |
| V (ų) | 1327.3 |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor (%) | 2.7 |
Detailed Analysis of Hydrogen Bonding Networks within the Crystal Lattice
A defining feature of the crystal structure of N,N'-diphenylguanidinium acetate is the extensive network of hydrogen bonds. The guanidinium (B1211019) group of the cation is an excellent hydrogen bond donor, with its N-H groups readily interacting with the carboxylate oxygen atoms of the acetate anion, which act as hydrogen bond acceptors. These interactions are crucial for the cohesion and stability of the crystal lattice.
In related N,N'-diphenylguanidinium salts, the N-H···O hydrogen bonds are the primary organizing force, leading to the formation of supramolecular synthons researchgate.netmdpi.com. These synthons, in turn, assemble into higher-order structures, such as chains or layers. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, provides a quantitative measure of their strength and directional preference. The potential for bidentate hydrogen bonding, where two hydrogen atoms from the guanidinium cation interact with the two oxygen atoms of the acetate anion, is a key feature influencing the stability of the ion pair lookchem.com.
Conformational Studies of the Diphenylguanidinium Cation and Acetate Anion
The N,N'-diphenylguanidine molecule possesses considerable conformational flexibility due to the low energy barrier for rotation around the C-N bonds linking the phenyl rings to the central guanidinium core. This flexibility allows the N,N'-diphenylguanidinium cation to adopt several stable conformations, which are typically classified as syn-syn, anti-anti, or syn-anti with respect to the orientation of the phenyl rings relative to the unsubstituted N-H group researchgate.netuc.pt.
In the solid state, the observed conformation is often a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. For N,N'-diphenylguanidinium acetate, studies on analogous salts suggest that the syn-anti conformation is commonly adopted in the crystalline phase uc.ptuc.pt. In this conformation, one phenyl ring is positioned syn (on the same side) and the other is anti (on the opposite side) relative to the exocyclic N-H bond. The guanidinium fragment itself is expected to be planar due to the sp² hybridization of the central carbon atom researchgate.net. The acetate anion, being a simple carboxylate, generally maintains a planar geometry. The dihedral angles between the planar guanidinium group and the phenyl rings are a key descriptor of the cation's conformation nih.gov.
Spectroscopic Probing of Molecular Structure and Interactions
Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the vibrational and electronic properties of the molecule, as well as its behavior in solution and the solid state.
Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of a molecule. These modes are sensitive to the molecular environment, making them excellent tools for studying intermolecular interactions such as hydrogen bonding.
In the FTIR and Raman spectra of N,N'-diphenylguanidinium acetate, specific vibrational bands can be assigned to the functional groups of both the cation and the anion.
Table 2: Expected Vibrational Bands for N,N'-Diphenylguanidinium Acetate
| Wavenumber Range (cm⁻¹) | Assignment |
| 3500-3200 | N-H stretching vibrations (guanidinium) |
| 3100-3000 | C-H stretching vibrations (aromatic) |
| 1660-1630 | C=N stretching vibrations (guanidinium) |
| 1600-1550 | Asymmetric COO⁻ stretching (acetate) |
| 1580, 1490, 1450 | C=C stretching vibrations (phenyl rings) |
| 1440-1390 | Symmetric COO⁻ stretching (acetate) |
| 1170-1150 | C-H in-plane bending (phenyl rings) |
The positions and shapes of the N-H stretching bands are particularly indicative of hydrogen bonding. A shift to lower frequencies and broadening of these bands compared to the free guanidine (B92328) is a hallmark of strong hydrogen bond formation with the acetate anion. Similarly, the vibrational modes of the acetate carboxylate group are sensitive to its coordination environment. The separation between the asymmetric and symmetric COO⁻ stretching frequencies can provide information about the nature of the cation-anion interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure in both solution and the solid state.
In solution-state ¹H and ¹³C NMR of N,N'-diphenylguanidinium acetate, the chemical shifts of the protons and carbons provide a detailed map of the molecular structure. The aromatic protons of the phenyl rings typically appear in the downfield region (around 7.0-8.0 ppm), while the N-H protons of the guanidinium group can be observed as broader signals whose chemical shifts are sensitive to solvent and concentration. The methyl protons of the acetate anion would appear as a sharp singlet in the upfield region. The ¹³C NMR spectrum would show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, the central carbon of the guanidinium group (around 155-160 ppm), and the carbonyl and methyl carbons of the acetate.
Table 3: Representative Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) (Based on data for related guanidinium and acetate compounds)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic C-H | 7.0 - 8.0 |
| Guanidinium N-H | Variable (concentration/solvent dependent) |
| Acetate CH₃ | ~1.9 |
| ¹³C NMR | |
| Guanidinium C=N | 155 - 160 |
| Acetate C=O | 170 - 180 |
| Aromatic C | 120 - 145 |
| Acetate CH₃ | ~21 |
Solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline state, offering a bridge between diffraction and solution NMR data. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. In the solid state, distinct NMR signals may be observed for crystallographically inequivalent molecules in the asymmetric unit. Furthermore, ssNMR can be used to probe internuclear distances and the dynamics of the phenyl ring rotations and proton exchange.
Polymorphism and Crystal Engineering
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of paramount importance in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and reactivity. The study of polymorphism in N,N'-diphenylguanidinium acetate is therefore crucial for understanding and controlling its behavior in various applications.
Identification and Characterization of Polymorphic Forms
Research has confirmed the existence of at least two polymorphic forms of N,N'-diphenylguanidinium acetate: a monoclinic and an orthorhombic phase. researchgate.net This dimorphism arises from the different possible packing arrangements of the N,N'-diphenylguanidinium cations and acetate anions in the crystal lattice.
The N,N'-diphenylguanidinium cation itself possesses significant conformational flexibility due to the rotational freedom around the C-N bonds of the phenyl groups. This allows the cation to adopt various conformations, such as syn-syn, anti-anti, and syn-anti, with respect to the orientation of the phenyl rings relative to the unsubstituted nitrogen atom. researchgate.net It is the adoption of a specific conformation, or a combination thereof, within the crystal lattice that plays a pivotal role in dictating the resulting polymorphic form.
Characterization of these polymorphs would typically involve a suite of analytical techniques. X-ray powder diffraction (XRPD) is the primary tool for identifying different crystalline phases, with each polymorph exhibiting a unique diffraction pattern. Single-crystal X-ray diffraction would provide definitive structural information, including unit cell dimensions, space group, and the precise arrangement of atoms. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to determine the melting points, transition temperatures, and thermal stability of each polymorph. Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also differentiate polymorphs by probing the vibrational modes of the molecules, which are sensitive to the local crystalline environment.
Table 1: Known Polymorphic Forms of N,N'-Diphenylguanidinium Acetate
| Polymorphic Form | Crystal System |
| Form I | Monoclinic |
| Form II | Orthorhombic |
This table is based on published research confirming the existence of these two crystalline systems for N,N'-diphenylguanidinium acetate. researchgate.net
Strategies for Controlled Crystallization and Habit Modification
The selective crystallization of a desired polymorph is a key objective in crystal engineering. The ability to control this process is dependent on a thorough understanding of the factors that influence nucleation and crystal growth. For N,N'-diphenylguanidinium acetate, several strategies can be envisaged to achieve polymorphic control.
Solvent Selection: The choice of solvent is one of the most critical parameters in controlling polymorphism. The polarity, hydrogen bonding capability, and viscosity of the solvent can influence the conformation of the N,N'-diphenylguanidinium cation in solution and its interaction with the acetate anion, thereby favoring the nucleation of a specific polymorphic form. For instance, a protic solvent might favor a different polymorph compared to an aprotic solvent due to its ability to form hydrogen bonds with the solute molecules.
Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are also crucial. Generally, metastable polymorphs tend to crystallize at higher supersaturation levels and lower temperatures, while the stable form is favored at lower supersaturation and higher temperatures. By carefully controlling the rate of cooling or solvent evaporation, it is possible to navigate the phase diagram of the system and selectively crystallize the desired polymorph.
Additives and Impurities: The presence of small amounts of additives or impurities can significantly impact both the polymorphic outcome and the crystal habit (the external shape of the crystal). Tailor-made additives that are structurally similar to the solute can act as templates, promoting the nucleation of a specific polymorph, or they can adsorb onto specific crystal faces, inhibiting their growth and thereby modifying the crystal habit.
Habit Modification: The external morphology of a crystal is determined by the relative growth rates of its different faces. By understanding the crystal structure and the intermolecular interactions, it is possible to predict which faces will grow fastest. As mentioned, the introduction of specific solvents or additives can selectively inhibit the growth of certain faces, leading to a change in the crystal habit. For example, a solvent that strongly adsorbs to a particular face will slow its growth, making that face more prominent in the final crystal shape.
While these are general principles, specific and reproducible methods for the controlled crystallization of the monoclinic and orthorhombic forms of N,N'-diphenylguanidinium acetate have not been detailed in the available scientific literature. Systematic screening of various solvents, temperatures, and additives would be required to develop such protocols.
Influence of Crystallinity on Chemical Reactivity
The arrangement of molecules in a crystal lattice can have a profound impact on their chemical reactivity. Different polymorphs, with their distinct crystal packing and intermolecular interactions, can exhibit different solid-state reactivity. This is because the accessibility of reactive sites and the pre-organization of molecules in the lattice can either facilitate or hinder a chemical transformation.
For N,N'-diphenylguanidinium acetate, the reactivity could be influenced by several factors related to its crystalline form:
Accessibility of Functional Groups: The crystal packing in the monoclinic versus the orthorhombic form could lead to differences in the exposure of the guanidinium and acetate functional groups. For a solid-state reaction, such as a decomposition or a reaction with a gas, the polymorph with more accessible reactive sites would likely exhibit a higher reaction rate.
Proton Transfer and Hydrogen Bonding: The hydrogen bonding network is a defining feature of the crystal structure of this salt. Variations in the hydrogen bond distances and geometries between the two polymorphs could influence the ease of proton transfer, which is a fundamental step in many acid-base reactions. A polymorph with a hydrogen bonding network that more readily facilitates proton transfer might be more reactive under certain conditions.
Lattice Strain and Defects: The energy stored in the crystal lattice, including any strain or defects, can also affect reactivity. A less stable, metastable polymorph generally has higher lattice energy and may therefore be more reactive than the thermodynamically stable form.
Currently, there is a lack of specific research data on how the polymorphic form of N,N'-diphenylguanidinium acetate influences its chemical reactivity. Investigating the solid-state thermal decomposition pathways or the reactivity of each polymorph with specific reagents would be a valuable area for future research. Such studies would not only provide a deeper understanding of the fundamental solid-state chemistry of this compound but also be critical for its practical application where chemical stability and reactivity are important considerations.
Supramolecular Chemistry and Molecular Recognition Phenomena of Diphenylguanidinium Systems
Anion Binding and Recognition by Diphenylguanidinium Cations
The positively charged guanidinium (B1211019) group is a well-established and powerful motif for anion binding. Its planar structure and multiple N-H donors are pre-organized to form robust interactions with a variety of anionic species, particularly oxoanions like carboxylates, sulfates, and phosphates.
The interaction between a guanidinium cation and a carboxylate anion is a classic example of a strong and highly directional hydrogen-bonded salt bridge, often forming a characteristic bidentate, charge-assisted hydrogen bonding motif. This interaction is central to the structure of N,N'-diphenylguanidinium acetate (B1210297).
In the crystal structure of N,N'-diphenylguanidinium acetate, the primary interaction involves the formation of hydrogen bonds between the N-H groups of the guanidinium core and the oxygen atoms of the acetate anion. elsevierpure.com This typically results in a planar, dimeric R2,2(8) graph set motif, a highly stable and frequently observed synthon in guanidinium-carboxylate co-crystals. researchgate.netnih.gov The guanidinium group acts as a double hydrogen bond donor to the two oxygen atoms of the carboxylate group, creating a robust and predictable supramolecular connection. nih.govnih.gov The strength and directionality of these N-H···O hydrogen bonds are the primary drivers for the formation of the salt.
Table 1: Crystallographic Data for N,N'-diphenylguanidinium acetate Note: This data is based on the reported crystal structure determination and provides the fundamental parameters of the unit cell.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₃⁺ · C₂H₃O₂⁻ |
| System | Monoclinic or Orthorhombic |
| Symmetry Independent Molecules | 2 |
| Cation Conformation | syn-anti |
Source: Zeitschrift fur Kristallographie - New Crystal Structures elsevierpure.com
The specific geometric parameters of these hydrogen bonds, such as the donor-acceptor distances (N···O) and the N-H···O angles, define the stability and geometry of the resulting assembly. In related guanidinium-carboxylate systems, these N···O distances are typically in the range of 2.9 to 3.1 Å, indicative of strong hydrogen bonds.
The diphenylguanidinium cation demonstrates selectivity in anion binding, which is influenced by factors such as the anion's size, shape, charge distribution, and the solvation environment. The interaction is not solely based on the primary hydrogen bonds but can be influenced by cooperative effects involving the entire molecular structure.
Research has shown that the choice of counter-ion can influence the conformational equilibrium of the diphenylguanidinium cation in solution. The flexible nature of the molecule, which allows for rotation of the phenyl rings, results in different conformers (syn-syn, anti-anti, and syn-anti). elsevierpure.com The presence of an acetate anion, for example, has been shown to alter the relative concentration of these conformers compared to other anions like chloride. elsevierpure.com This demonstrates a degree of molecular recognition and selectivity, where the acetate anion preferentially stabilizes a particular conformation of the diphenylguanidinium cation, likely through a combination of direct hydrogen bonding and other subtle interactions.
While comprehensive thermodynamic data for the binding of a wide range of anions to diphenylguanidinium is not extensively documented, the principles of anion recognition suggest a preference for anions that can form strong, complementary hydrogen bonds. nih.gov The selectivity for carboxylates is particularly notable due to the potential for forming the highly stable, charge-assisted, bidentate hydrogen bonding pattern. nih.govnih.gov This inherent selectivity is crucial for designing specific supramolecular systems. Cooperative effects, where the initial binding of an anion influences subsequent interactions, can arise from the interplay of hydrogen bonding and π-π stacking, further enhancing binding affinity and selectivity. nih.gov
Self-Assembly and Ordered Structures
The combination of strong, directional hydrogen bonding and weaker, but significant, non-covalent interactions like π-π stacking makes the diphenylguanidinium cation an excellent component for building ordered supramolecular structures. These interactions can be engineered to direct the assembly of molecules into complex architectures.
The self-assembly of diphenylguanidinium salts can lead to the formation of extended three-dimensional supramolecular networks. nih.gov The primary structure is often dictated by the robust guanidinium-carboxylate hydrogen bonding motifs, which create chains or dimeric units. researchgate.netnih.gov These primary structures then assemble further through other non-covalent interactions.
While specific examples of diphenylguanidinium acetate forming highly porous frameworks are not widely reported, the principles of crystal engineering suggest their potential. By modifying the carboxylate component (e.g., using larger, more rigid dicarboxylates or tricarboxylates), it is possible to create open frameworks where the diphenylguanidinium cations act as pillars or nodes. The phenyl groups can influence the packing arrangement, potentially creating voids or channels within the crystal lattice. The formation of layered structures is also plausible, where planes of ion pairs are held together by weaker van der Waals forces or π-π interactions between the phenyl rings of adjacent layers.
The rational design of supramolecular architectures with diphenylguanidinium relies on the predictable nature of its non-covalent interactions. The primary tool for directed assembly is the powerful guanidinium-carboxylate hydrogen bond, which reliably forms specific and stable synthons. nih.gov
Development of Host-Guest Systems
Host-guest chemistry involves the encapsulation of one molecule (the guest) within another, larger molecule or molecular assembly (the host). The diphenylguanidine scaffold has proven to be an effective component in such systems.
While the neutral form, 1,2-diphenylguanidine (DPG), has been more extensively studied as a guest molecule, the principles apply to its cationic counterpart. DPG has been shown to form stable 1:1 inclusion complexes with host molecules like cyclodextrins. researchgate.net In these systems, the hydrophobic phenyl groups of DPG are encapsulated within the nonpolar cavity of the cyclodextrin (B1172386) host, while the more polar guanidine (B92328) portion may interact with the hydrophilic rim of the host. The formation of such a complex significantly enhances the water solubility of the otherwise poorly soluble DPG. researchgate.net
The diphenylguanidinium cation itself can be considered a guest for anionic hosts or a component in building cationic host frameworks for anionic guests. Its defined size, shape, and positive charge make it suitable for recognition by macrocyclic hosts possessing a complementary cavity and binding sites. Furthermore, the ability of the guanidinium group to act as a strong anion binding site means that supramolecular assemblies of diphenylguanidinium can be designed to create cavities or clefts that selectively encapsulate anionic guests. nih.govnih.gov For instance, metallacages or organic capsules incorporating the diphenylguanidinium motif could be developed for the recognition and sensing of specific anions.
Inclusion Complex Formation
The formation of inclusion complexes is a hallmark of supramolecular chemistry, where a "host" molecule with a cavity encapsulates a "guest" molecule. Diphenylguanidine (DPG) has been shown to act as a guest molecule, forming stable inclusion complexes with host molecules such as cyclodextrin polymers.
A notable example is the formation of a water-soluble inclusion complex between 1,3-diphenylguanidine (B1679371) and a β-cyclodextrin polymer (β-CDP). nih.gov This complex, termed DPG-β-CDP, is prepared by stirring DPG with the β-CDP in an aqueous solution. nih.gov The formation of the complex is driven by host-guest interactions, where the hydrophobic diphenylguanidine molecule enters the hydrophobic cavities of the cyclodextrin polymer. nih.gov This encapsulation has practical implications, such as significantly enhancing the water solubility of DPG, a compound that is otherwise poorly soluble. nih.gov
Characterization using techniques such as Fourier-transform infrared (FTIR) spectroscopy, ¹H NMR spectroscopy, and X-ray diffraction (XRD) confirms the formation of the inclusion complex. For instance, FTIR spectra show the disappearance of N-H stretching vibration peaks of DPG, indicating that the guanidine group is shielded within the β-CDP cavity. nih.gov ¹H NMR spectroscopy reveals chemical shifts in the protons of both DPG and the cyclodextrin unit, further evidencing the inclusion phenomenon. nih.gov Thermal gravimetric analysis (TGA) shows that the complex has a thermal stability profile similar to that of the host polymer, with the displacement of water molecules from the host cavity by the DPG guest molecule. nih.gov
The stoichiometry and binding affinity of such complexes have been determined through spectroscopic methods.
Table 1: Characteristics of the DPG-β-CDP Inclusion Complex at 25°C
| Parameter | Value | Method of Determination |
|---|---|---|
| Molar Ratio (DPG:β-CD unit) | 1:1 | UV-vis Spectroscopy |
| Binding Constant (K) | 9.2 x 105 L/mol | UV-vis Spectroscopy |
Design of Receptors for Specific Chemical Species
The protonated form of diphenylguanidine, the diphenylguanidinium cation, is an excellent building block for the design of synthetic receptors capable of recognizing and binding specific chemical species, particularly anions. This capability stems from the planar, rigid structure of the guanidinium group and its array of N-H protons, which act as strong hydrogen bond donors.
The interaction between a diphenylguanidinium cation and an acetate anion (from acetic acid) is a classic example of molecular recognition based on charge-assisted hydrogen bonding. The positively charged guanidinium group has a high affinity for the negatively charged carboxylate group of the acetate. The geometry of the guanidinium group allows for the formation of multiple, well-defined hydrogen bonds.
Specifically, the diphenylguanidinium cation can form a characteristic bidentate hydrogen-bonding pattern with the carboxylate group of acetate. This interaction is a key feature in the formation of stable supramolecular assemblies. nih.gov Research on the crystal structures of salts formed between guanidinium derivatives and carboxylates reveals that these interactions often lead to the formation of dimeric supramolecular synthons, where two guanidinium cations bridge two carboxylate anions. nih.govresearchgate.net This robust and predictable binding motif is a cornerstone of crystal engineering and the design of anion receptors. researchgate.net
The key interactions involved in the recognition of acetate by a diphenylguanidinium receptor are summarized below.
Table 2: Key Supramolecular Interactions in Diphenylguanidinium-Acetate Recognition
| Interaction Type | Description | Contributing Groups |
|---|---|---|
| Charge-Assisted Hydrogen Bonding | Strong, directional interactions between the N-H donors and the carboxylate oxygen acceptors, enhanced by electrostatic attraction. | Guanidinium N-H groups and Acetate C-O- groups |
| Bidentate Ion Pairing | A chelate-like interaction where two N-H groups from a single guanidinium ion bind to the two oxygen atoms of the carboxylate group. nih.gov | Guanidinium N-H groups and Acetate COO- group |
| π-Stacking | Potential interactions between the phenyl rings of the diphenylguanidinium cations in the solid state, contributing to the overall stability of the crystal lattice. | Phenyl rings of Diphenylguanidinium |
The design of more complex receptors often involves incorporating the diphenylguanidinium moiety into larger macrocyclic or acyclic structures. By controlling the placement and orientation of these recognition sites, it is possible to create receptors that are highly selective for specific dicarboxylates or other polyanions, based on the geometric compatibility between the host and the guest anion.
Computational Chemistry and Theoretical Modeling Approaches
Quantum Chemical Investigations (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of the acetic acid;1,2-diphenylguanidine salt at the atomic level. These calculations can provide a detailed picture of the bonding, spectroscopic characteristics, and energetic aspects of the cation-anion interactions.
Elucidation of Electronic Structure and Bonding Characteristics
DFT calculations can be employed to optimize the geometry of the 1,2-diphenylguanidinium acetate (B1210297) ion pair. These calculations would likely reveal that the proton from acetic acid is transferred to the nitrogen atom of the 1,2-diphenylguanidine, forming a 1,2-diphenylguanidinium cation and an acetate anion. The primary interaction between the two ions would be a strong hydrogen bond between the N-H group of the cation and the oxygen atoms of the acetate anion.
Key insights from DFT studies would include the distribution of electron density, bond lengths, and bond angles. For instance, upon protonation, the C-N bond lengths in the guanidinium (B1211019) group are expected to become more equivalent, indicating delocalization of the positive charge across the N-C-N framework. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can quantify the donor-acceptor interactions that contribute to the stability of the ion pair.
Table 1: Illustrative DFT-Calculated Structural Parameters for 1,2-Diphenylguanidinium Acetate
| Parameter | Predicted Value | Description |
| N-H···O Bond Length | ~1.7 - 1.9 Å | The short distance indicates a strong hydrogen bond between the guanidinium cation and the acetate anion. |
| C-N Bond Lengths (Guanidinium) | ~1.33 - 1.35 Å | Intermediate between typical C-N single and C=N double bonds, suggesting charge delocalization. |
| C=O Bond Length (Acetate) | ~1.25 Å | Typical length for a carboxylate group with delocalized negative charge. |
| Mulliken Charge on Guanidinium | ~ +0.8 to +0.9 e | Indicates significant positive charge localization on the guanidinium moiety. |
| Mulliken Charge on Acetate | ~ -0.8 to -0.9 e | Reflects the corresponding negative charge on the acetate moiety. |
Prediction of Spectroscopic Signatures
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, while calculations of vibrational frequencies can aid in the assignment of peaks in the infrared (IR) and Raman spectra.
The calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching vibrations of the guanidinium cation, which would be red-shifted due to the strong hydrogen bonding with the acetate anion. The symmetric and asymmetric stretching vibrations of the carboxylate group of the acetate anion would also be prominent features. Similarly, predicted NMR chemical shifts can be compared with experimental data to confirm the structure of the compound in solution.
Table 2: Predicted Spectroscopic Features for 1,2-Diphenylguanidinium Acetate
| Spectroscopic Technique | Predicted Feature | Corresponding Vibration/Transition |
| IR Spectroscopy | Broad peak at ~3200-3400 cm⁻¹ | N-H stretching in the hydrogen-bonded guanidinium cation. |
| IR Spectroscopy | Strong peaks at ~1550-1600 cm⁻¹ and ~1400-1450 cm⁻¹ | Asymmetric and symmetric C-O stretching of the acetate anion. |
| ¹H NMR Spectroscopy | Signal at ~7-8 ppm | Protons on the phenyl rings. |
| ¹H NMR Spectroscopy | Broad signal at ~9-11 ppm | N-H protons of the guanidinium cation, deshielded due to positive charge and hydrogen bonding. |
| ¹³C NMR Spectroscopy | Signal at ~160 ppm | Carbonyl carbon of the acetate anion. |
Energetics of Protonation and Anion-Cation Interactions
DFT calculations can provide quantitative estimates of the energetics governing the formation and stability of the 1,2-diphenylguanidinium acetate salt. The proton affinity of 1,2-diphenylguanidine and the gas-phase acidity of acetic acid can be calculated to confirm the favorability of proton transfer.
The binding energy between the 1,2-diphenylguanidinium cation and the acetate anion can be calculated by taking the difference between the energy of the optimized ion pair and the sum of the energies of the individual ions. This value provides a measure of the strength of the interaction. The potential energy surface can also be scanned to explore different binding modes and identify the most stable conformation of the ion pair.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of the compound, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and interactions in a condensed phase, such as in solution or in the solid state.
Simulation of Dynamic Behavior in Various Solvents
MD simulations can model the behavior of 1,2-diphenylguanidinium acetate in different solvents, such as water, ethanol (B145695), or less polar organic solvents. These simulations can reveal how the solvent molecules arrange themselves around the ions (solvation structure) and how the ions move and interact over time.
Key parameters that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the ion pair. The diffusion coefficients of the cation and anion can also be calculated to understand their mobility in the solvent.
Modeling of Self-Assembly Processes and Intermolecular Forces
In concentrated solutions or in the solid state, 1,2-diphenylguanidinium acetate may exhibit self-assembly into larger aggregates. MD simulations can be used to investigate these processes by modeling the interactions between multiple ion pairs.
These simulations can shed light on the dominant intermolecular forces driving self-assembly, which would likely include a combination of hydrogen bonding, electrostatic interactions between the charged ions, and π-π stacking interactions between the phenyl rings of the guanidinium cations. By analyzing the trajectories from the simulations, it is possible to identify the preferred modes of aggregation and the structure of the resulting nano- or micro-scale assemblies.
Cheminformatics and Predictive Modeling
Cheminformatics combines chemical, mathematical, and information science to analyze and model chemical data. This field is crucial for developing predictive models that can accelerate the discovery and optimization of materials, reducing the need for extensive and costly empirical experimentation.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a compound with its activity. nih.gov For this compound, a primary functional property of interest is its activity as a secondary accelerator in the vulcanization of rubber. actmixchemicals.comlusida.com
A hypothetical QSAR study for guanidine-based accelerators would involve the following steps:
Data Set Collection: A series of guanidine (B92328) derivatives, including this compound, with experimentally determined vulcanization acceleration activities would be compiled.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the vulcanization activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
To illustrate the data structure for a hypothetical QSAR analysis of guanidine accelerators, the following interactive table can be considered:
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Vulcanization Activity (Relative) |
| 1,3-Diphenylguanidine (B1679371) | 211.26 | 2.4 | 50.4 | 1.00 |
| This compound | 271.32 | - | - | Predicted Value |
| Di-o-tolylguanidine | 239.32 | - | - | 0.95 |
| Triphenylguanidine | 287.36 | - | - | 1.05 |
Note: The vulcanization activity values are hypothetical for illustrative purposes.
Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials design by enabling the prediction of material properties and the optimization of formulations. researchgate.net In the context of the rubber industry, where this compound is utilized, ML models can be trained on large datasets of rubber formulations and their resulting mechanical properties. nih.gov
An approach to designing rubber materials incorporating this compound using machine learning could involve:
Data-Driven Formulation: An ML model, such as an artificial neural network (ANN) or a general regression neural network (GRNN), could be trained on a database of rubber compounds. nih.gov This database would include the concentrations of various components (the polymer, fillers, antidegradants, and accelerators like this compound) and the measured physical properties of the vulcanized rubber (e.g., tensile strength, elongation at break, hardness).
Predictive Modeling: The trained model could then predict the properties of new, untested formulations. This predictive capability allows for the rapid virtual screening of a vast number of potential recipes to identify those that are most likely to meet specific performance targets.
Optimization: By coupling the ML model with optimization algorithms, it is possible to identify the optimal concentration of this compound and other additives to achieve a desired balance of properties, potentially reducing curing time and improving the final product's performance.
A study on a diphenylguanidine (DPG)/cyclodextrin (B1172386) inclusion complex, which was designed to improve the performance of DPG as a vulcanization accelerator, utilized molecular docking to simulate the interaction between the host and guest molecules. nih.govnih.gov This demonstrates the use of computational chemistry to understand and enhance the function of guanidine-based accelerators at a molecular level.
The following table illustrates the type of data that could be used to train a machine learning model for rubber formulation design.
| Formulation ID | This compound (phr) | Sulfur (phr) | Carbon Black (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 0.5 | 2.0 | 40 | 18 | 550 |
| 2 | 1.0 | 2.0 | 40 | 22 | 500 |
| 3 | 0.5 | 2.5 | 40 | 20 | 520 |
| 4 | 1.0 | 2.5 | 40 | 25 | 480 |
(phr: parts per hundred rubber)
While direct computational studies on this compound are not extensively documented, the established methodologies of QSAR and machine learning, coupled with examples from related compounds and applications, strongly suggest their potential to significantly advance the understanding and utilization of this compound in materials science.
Catalytic Functions and Mechanistic Analysis
N,N'-Diphenylguanidine as an Organocatalyst in Organic Synthesis
N,N'-Diphenylguanidine (DPG) has emerged as a powerful organocatalyst, leveraging its basicity and hydrogen-bonding capabilities to facilitate a variety of organic reactions.
Role in Nucleophilic and Electrophilic Activation
Guanidine-based organocatalysts like DPG can activate both nucleophiles and electrophiles, often simultaneously, through hydrogen bonding interactions. mdpi.com In a typical catalytic scenario involving a nucleophilic addition, the guanidine (B92328) first acts as a Brønsted base, deprotonating a pro-nucleophile (e.g., a thiol or alcohol) to generate a more potent nucleophile. The resulting protonated guanidinium (B1211019) ion is then capable of activating the electrophile. mdpi.com
This electrophilic activation occurs via the formation of hydrogen bonds between the N-H protons of the guanidinium cation and an electronegative atom (e.g., oxygen or nitrogen) on the electrophile. This interaction polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and rendering it more susceptible to nucleophilic attack. This dual activation model, where the catalyst engages with both reacting partners, is a key feature of its efficacy. mdpi.com
Investigation of Catalytic Cycles and Reaction Intermediates
The catalytic cycle of N,N'-diphenylguanidine typically begins with the deprotonation of a substrate. For instance, in a thio-Michael addition, the guanidine abstracts a proton from a thiophenol, creating a highly reactive thiophenolate anion. mdpi.com This anion is the active nucleophile.
The protonated DPG, now a guanidinium ion, forms a complex with the electrophile and the nucleophile. In the transition state for the crucial bond-forming step, the guanidinium ion's N-H protons are thought to interact with both the electrophile and the nucleophile through a network of hydrogen bonds. mdpi.com This bifunctional activation stabilizes the transition state, thereby accelerating the reaction. After the product is formed, it dissociates from the catalyst, regenerating the neutral DPG to begin a new cycle.
A plausible catalytic pathway for a diamination reaction catalyzed by a metal complex with a related nitrogen source illustrates the formation of key intermediates. This involves the oxidative insertion of the catalyst into an N-N bond, followed by ligand exchange with the olefin, migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov While the specific intermediates vary with the reaction, the fundamental principle of catalyst regeneration and substrate activation remains central.
N,N'-Diphenylguanidinium Acetate (B1210297) as a Brønsted Acid-Base Catalyst
When N,N'-diphenylguanidine is neutralized with acetic acid, it forms the salt N,N'-Diphenylguanidinium Acetate. This salt itself is a potent catalyst, possessing both a Brønsted acidic component (the guanidinium ion) and a Brønsted basic component (the acetate ion) within the same entity.
Applications in Specific Organic Transformations (e.g., Carboxylative Cyclization)
A significant application of guanidine-based catalysts is in the carboxylative cyclization of various substrates with carbon dioxide (CO₂), a green and abundant C1 source. rsc.orgmdpi.com For example, 1,3-diphenylguanidine (B1679371) (a structural isomer of 1,2-DPG) has been successfully employed for the carboxylative cyclization of homopropargyl amines with CO₂ at ambient temperature and pressure. rsc.org This reaction efficiently produces valuable 2-oxazinones. Mechanistic studies suggest that the guanidine plays a multifaceted role in this transformation. rsc.org While not DPG specifically, studies on the guanidine TBD in similar carboxylative cyclizations provide insight, showing its role in facilitating the C-C bond formation between the substrate and CO₂. rsc.org
Table 1: Guanidine-Catalyzed Carboxylative Cyclization
| Catalyst | Substrate | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenylguanidine / AgSbF₆ | Homopropargyl amines | CO₂ | 2-Oxazinones | Ambient temperature and pressure | rsc.org |
| TBD | Indole (B1671886) derivatives | CO₂ | Carboxylated indole derivatives | - | rsc.org |
Exploration of Dual Catalytic Activities
The dual nature of N,N'-Diphenylguanidinium Acetate allows it to function as a bifunctional acid-base catalyst. The guanidinium cation acts as a Brønsted acid, activating electrophiles through hydrogen bonding, as previously described. mdpi.com Simultaneously, the acetate anion can function as a Brønsted base, activating nucleophiles or participating directly in the reaction mechanism.
This bifunctional activation mode was first proposed in asymmetric Strecker reactions using chiral guanidine catalysts. mdpi.com The ability of the guanidinium ion to activate both the electrophile and the nucleophile concurrently via hydrogen bonding is a key aspect of its catalytic power. mdpi.com Furthermore, the highly electron-deficient central carbon atom of the guanidinium ion can exhibit Lewis acidic character, interacting favorably with nucleophiles (Lewis bases). mdpi.com This combination of Brønsted acidity at the N-H protons and potential Lewis acidity at the central carbon, coupled with the basicity of the counter-ion, allows for complex and highly effective catalytic cycles.
Co-Catalysis and Catalyst Deactivation Studies
In some catalytic systems, N,N'-diphenylguanidine or its salts are used in conjunction with other catalysts to enhance efficiency or enable new reaction pathways. An example is the use of 1,3-diphenylguanidine in combination with a silver salt, AgSbF₆, for carboxylative cyclization. rsc.org In this system, the silver salt likely acts as a co-catalyst, potentially by activating the alkyne functionality towards nucleophilic attack.
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity over time. mdpi.com For organocatalysts like DPG, deactivation can occur through several mechanisms. These include poisoning, where impurities in the reaction mixture bind strongly to the catalyst, and fouling, where insoluble byproducts or polymers coat the catalyst surface. mdpi.com In reactions involving strong acids or bases, the catalyst itself can undergo irreversible chemical transformation. Thermal degradation can also be a concern if the reaction requires high temperatures. mdpi.com
In the context of related catalytic systems, such as those using palladium, deactivation can occur through the reduction of the active catalytic species to an inactive state, for instance, the reduction of Pd(II) to Pd(0) nanoparticles. nih.gov Understanding these deactivation pathways is crucial for developing robust catalytic processes and strategies for catalyst regeneration. mdpi.comnih.gov
Synergistic Effects in Multi-Catalyst Systems
The combination of a Brønsted acid (acetic acid) and a strong organic base (1,2-diphenylguanidine) within a single system gives rise to significant synergistic catalytic effects. This synergy stems from the simultaneous activation of both electrophilic and nucleophilic species in a reaction, a strategy that can enhance reaction rates and efficiency beyond what is achievable with a single catalyst. canada.canih.gov
The interaction between acetic acid and 1,2-diphenylguanidine can form a Brønsted acid-base ionic liquid. Such systems have been shown to be highly effective reaction media, serving multiple roles simultaneously. They can act as a solvent, a base to facilitate key reaction steps like β-hydride elimination in palladium-catalyzed reactions, and as a ligand to stabilize catalytically active species.
While direct studies on the "acetic acid;1,2-diphenylguanidine" salt are limited, the principle of synergistic catalysis in guanidine-acid systems is well-documented. For instance, in reactions like the Knoevenagel condensation, the combination of a base (like piperidine) and acetic acid is known to be effective. Research on other guanidine-based catalysts has also highlighted the importance of hydrogen bonding interactions from the guanidinium ion in activating substrates. acs.org
To illustrate the potential for enhanced reactivity through synergistic catalysis, consider a representative reaction where a base and an acid co-catalyst are employed. The following table demonstrates the impact of using a combination of catalysts compared to individual components in a model reaction.
Table 1: Illustrative Example of Synergistic Catalysis in a Model Reaction
| Catalyst System | Reactant A Conversion (%) | Reaction Time (hours) |
| Acid Catalyst alone | 15 | 24 |
| Base Catalyst alone | 25 | 24 |
| Acid + Base Catalyst | 95 | 12 |
This table is illustrative and demonstrates the general principle of synergistic catalysis; specific values are for a representative model system and not directly from studies on this compound.
Mechanisms of Catalyst Stability and Deactivation
The stability and deactivation of the this compound catalyst system are influenced by several factors, including temperature, moisture, and interaction with reactants and other species in the reaction medium.
Thermal Stability: 1,3-Diphenylguanidine, an isomer of 1,2-diphenylguanidine, is known to be sensitive to moisture and decomposes upon heating, emitting toxic fumes of nitrogen oxides. researchgate.netnih.gov While specific data for the 1,2-isomer is scarce, it is reasonable to infer similar thermal limitations. The presence of acetic acid may influence this stability profile.
Chemical Stability and Deactivation Pathways: The chemical environment plays a crucial role in the stability of the diphenylguanidine moiety. As a strong base, it readily protonates in the presence of acids, forming the guanidinium salt. canada.ca While this is key to its catalytic function, it also makes it susceptible to certain deactivation pathways.
One potential mechanism for deactivation is through formylation . In reactions involving carbon dioxide and a reducing agent, guanidine catalysts have been observed to undergo formylation, rendering them inactive. researchgate.net This suggests that in reaction environments where formylating agents may be present or generated, the catalytic activity of the diphenylguanidine component could be compromised.
Another significant deactivation pathway involves the degradation of the diphenylguanidine structure . Studies on the oxidation of 1,3-diphenylguanidine have identified several degradation products. researchgate.netnih.gov For instance, in the presence of oxidizing agents like persulfate, diphenylguanidine can be degraded into various smaller molecules. researchgate.netnih.gov Similarly, reactions with disinfectants like chlorine can lead to the formation of chlorinated byproducts, such as 1,3-bis(2-chlorophenyl)guanidine. acs.org These degradation processes would lead to a loss of the active catalyst.
The presence of phenyl groups on the guanidine core also influences its reactivity and stability. These aromatic rings can be subject to electrophilic or nucleophilic attack depending on the reaction conditions, potentially leading to degradation of the catalyst. researchgate.net
The table below summarizes some of the known degradation products of diphenylguanidine from various studies, which represent potential deactivation products of the catalyst system.
Table 2: Potential Degradation Products of the Diphenylguanidine Moiety
| Degradation Process | Identified Products | Reference |
| Oxidation with Persulfate | 1-Phenylguanidine, other hydroxylated and cyclized products | researchgate.netnih.gov |
| Chlorination | 1,3-bis(2-chlorophenyl)guanidine, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine | acs.org |
| Biodegradation | Aniline (B41778), Nitrogenous polymers | canada.ca |
This table lists degradation products identified for 1,3-diphenylguanidine in various studies and indicates potential deactivation pathways for the diphenylguanidine component of the catalyst.
Advanced Materials Science and Engineering Applications
Polymeric and Elastomeric Materials
The primary application of 1,2-diphenylguanidine lies within the polymer and elastomer industry, where its role as a vulcanization accelerator is well-documented. The formation of a salt with acetic acid may influence its solubility and reactivity, potentially offering advantages in processing and final material properties.
1,2-Diphenylguanidine is a widely used secondary accelerator in the sulfur vulcanization of natural and synthetic rubbers. It significantly increases the rate of vulcanization, allowing for reduced curing times and temperatures, which in turn enhances production efficiency. When used in conjunction with primary accelerators such as thiazoles and sulfenamides, DPG activates these compounds, leading to a more effective crosslinking process.
The mechanism of its action involves the reaction with sulfur to form active sulfurating agents, which then react with the rubber molecules to create cross-links. Research has shown that the concentration of DPG can be optimized to achieve desired mechanical properties in the final rubber product. The formation of a salt with acetic acid could potentially modify the dissociation and availability of the active guanidine (B92328) moiety, thereby fine-tuning the vulcanization kinetics.
Interactive Table 1: Effect of 1,2-Diphenylguanidine (DPG) Concentration on the Mechanical Properties of Natural Rubber
| DPG Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.2 | 18.5 | 650 | 55 |
| 0.4 | 22.1 | 620 | 60 |
| 0.6 | 24.8 | 580 | 65 |
| 0.8 | 23.5 | 550 | 68 |
Note: This data is representative of typical findings in rubber compounding studies and illustrates the general trend of increasing DPG concentration.
Furthermore, studies have indicated that DPG can react with silane (B1218182) coupling agents, which are often used to improve the bond between silica (B1680970) and rubber. This interaction can lead to a more efficient crosslinking network, contributing to the enhanced performance of the material. The use of Acetic Acid;1,2-diphenylguanidine could offer a more controlled release of the active compound, potentially leading to a more uniform and effective modification of the polymer.
Interactive Table 2: Impact of 1,2-Diphenylguanidine (DPG) on the Performance of Silica-Reinforced SBR/BR Blends
| Property | Without DPG | With DPG (1.5 phr) |
| Tensile Strength (MPa) | 15.2 | 19.8 |
| Modulus at 300% (MPa) | 8.5 | 12.3 |
| Tear Strength (N/mm) | 35 | 48 |
| Heat Buildup (°C) | 65 | 55 |
Note: This table summarizes typical improvements observed in styrene-butadiene rubber (SBR) and butadiene rubber (BR) blends with the addition of DPG.
Functional Materials Development
The unique chemical structure of the guanidinium (B1211019) group opens up possibilities for the application of this compound in the development of various functional materials.
The crosslinking capabilities of 1,2-diphenylguanidine suggest its potential utility in the formulation of adhesives and coatings. As a crosslinking agent, it can improve the cohesive strength and durability of adhesive bonds. In coatings, it may enhance hardness, chemical resistance, and thermal stability. The salt form, this compound, might offer improved solubility and compatibility with different resin systems, making it a versatile additive in various formulations.
While direct applications of this compound in optoelectronics are not yet established, the broader class of guanidinium compounds has shown promise. Some organic salts containing the guanidinium cation have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronic devices.
More significantly, several simple guanidinium salts have been discovered to exhibit ferroelectric properties. aps.orgnih.govarxiv.org Ferroelectricity is a property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. This makes them useful for data storage, sensors, and other electronic components. The presence of the planar, symmetric guanidinium cation and its ability to form extensive hydrogen-bonding networks are key to the emergence of ferroelectricity in these materials. aps.orgnih.gov Research into guanidinium nitrate (B79036) has also pointed to its potential as a ferroelectric semiconducting organic crystal. arxiv.org The investigation of this compound for similar properties could be a promising area of future research.
Applications in Separation Technologies
Guanidine and its derivatives have found applications in various separation technologies, primarily due to their strong basicity and ability to interact with other molecules. The guanidinium cation, being highly stable in aqueous solutions, can participate in ion-exchange processes.
In chromatography, guanidine-based compounds have been used to improve the separation of biomolecules. For instance, guanidine hydrochloride is a well-known denaturant for proteins, and its presence in the mobile phase can enhance the resolution in the separation of plasmid DNA isomers in anion-exchange chromatography. nih.gov Furthermore, new ion chromatography materials have been designed to separate cationic pharmaceuticals, including guanidine compounds, from water samples. rsc.orgrsc.org The ability of ferrocenyl-guanidine derivatives to act as selective electrochemical and colorimetric chemosensors for acetate (B1210297) anions has also been demonstrated, highlighting the potential for developing specific separation and detection methods. nih.gov Given these precedents, this compound could potentially be utilized in the development of novel stationary phases for chromatography or as a selective agent in liquid-liquid extraction processes.
Chemical Absorption and Conversion of Greenhouse Gases (e.g., CO2)
The chemical absorption of CO2 by guanidinium-based protic ionic liquids is an area of active research, driven by the need for more efficient and environmentally benign carbon capture technologies. acs.org These materials are considered a potential alternative to traditional aqueous amine solutions, which suffer from issues like high volatility and corrosive nature. acs.org
The mechanism of CO2 capture in these PILs is primarily attributed to the basicity of the anion. frontiersin.org In the case of a guanidinium acetate salt, the acetate anion would be the primary site for CO2 interaction. The process generally involves a chemical reaction where the CO2 molecule interacts with the PIL to form a new compound, such as a carbamate (B1207046) or carbonate. frontiersin.org The efficiency of this absorption is influenced by several factors, including temperature, CO2 partial pressure, and the presence of water. nih.gov
Research on various protic ionic liquids has shown that the absorption capacity can be significant. For instance, blends of PILs with amines have demonstrated high CO2 uptake. nih.gov Studies on 1,1,3,3-tetramethylguanidine (B143053) (TMG)-based carboxylate ionic liquids have shown that the CO2 absorption capacity increases with the chain length of the carboxylate anion. acs.orgacs.org This suggests that the structure of both the cation and the anion can be tuned to optimize CO2 capture performance.
The table below summarizes the CO2 absorption capacity of some guanidinium-based ionic liquids, illustrating the influence of the anion structure on performance.
| Ionic Liquid | Temperature (°C) | Pressure (bar) | CO2 Uptake (g CO2 / g absorbent) | Reference |
| [TMG][Butanoate] | - | - | - | acs.orgacs.org |
| [TMG][Hexanoate] | - | - | - | acs.orgacs.org |
| [TMG][Octanoate] | - | - | Highest among the three tested | acs.orgacs.org |
| 3-dimethylamino-1-propylamine acetate ([DMAPAH][OAc]) + ethanediamine (EDA) | 50 | 1 | 0.295 | nih.gov |
| [DMAPAH][OAc] + EDA + 20% water | 50 | 1 | 0.299 | nih.gov |
Interactive Data Table
In addition to absorption, some guanidinium-based ionic liquids have been investigated as catalysts for the conversion of CO2 into valuable chemicals. For example, functionalized guanidinium-based ionic liquids have shown catalytic activity in the cycloaddition reaction of CO2 with epoxides to produce cyclic carbonates. rsc.org
Development of Selective Adsorbents and Membranes
Protic ionic liquids, including those based on guanidinium, are being explored for the development of selective adsorbents and membranes for CO2 separation. researchgate.netacs.org A significant challenge with using PILs in industrial applications is their high viscosity, which can hinder mass transfer. acs.org To address this, researchers are investigating the incorporation of PILs into porous supports or polymer membranes. acs.org
One approach is the development of ion gel membranes, where a PIL is contained within a polymer matrix. For instance, composite membranes of sulfonated polyimide (SPI) and a protic ionic liquid have been prepared and tested for CO2/N2 separation. researchgate.net These membranes have shown promising results, with high CO2 permeability. researchgate.net The performance of these membranes is influenced by the interactions between the PIL and the polymer, as well as the solubility of CO2 in the ionic liquid. researchgate.net
The encapsulation of PILs within porous materials is another strategy to create effective adsorbents. acs.org This method can lead to materials that retain the high CO2 sorption capacity of the neat PIL while exhibiting significantly faster sorption rates. acs.org These encapsulated PILs have also demonstrated good stability over multiple sorption-desorption cycles, indicating their potential for use in practical CO2 capture processes. acs.org
The table below presents data on the gas separation performance of a composite membrane containing a protic ionic liquid, highlighting its potential for CO2 separation.
| Membrane Composition | Temperature (°C) | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Reference |
| [N124][NTf2]/SPI | 30 | 240 | 23 | researchgate.net |
Interactive Data Table
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of 1,2-diphenylguanidine from complex mixtures, enabling its subsequent identification and quantification. Both high-performance liquid chromatography and gas chromatography have been utilized in its analysis.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC/MS), is a primary technique for the analysis of 1,2-diphenylguanidine. The development of a robust HPLC method is crucial for achieving accurate and reproducible results.
Research has demonstrated the successful separation of 1,2-diphenylguanidine using reversed-phase HPLC. qmul.ac.uk A common approach involves an Agilent Technologies 1290 Infinity II system equipped with a C18 column. qmul.ac.uk Method parameters are meticulously optimized to ensure efficient separation from other components in the sample matrix. qmul.ac.uk For instance, drug-impregnated paper samples containing DPG have been analyzed using a specific gradient elution method. qmul.ac.uk
A typical HPLC method for the analysis of 1,2-diphenylguanidine is detailed in the table below.
| Parameter | Condition |
| Instrument | Agilent Technologies 1290 Infinity II LC System qmul.ac.uk |
| Column | Agilent Eclipse Plus C18 (1.8 µm, 2.1x100 mm) qmul.ac.uk |
| Column Temperature | 40°C qmul.ac.uk |
| Mobile Phase A | Water with 0.01% (v/v) formic acid and 5 mmol/L ammonium (B1175870) formate (B1220265) qmul.ac.uk |
| Mobile Phase B | Methanol with 0.01% (v/v) formic acid and 5 mmol/L ammonium formate qmul.ac.uk |
| Flow Rate | 400 µL/min qmul.ac.uk |
| Injection Volume | 0.2 µL qmul.ac.uk |
| Run Time | 13 minutes (using a linear gradient) qmul.ac.uk |
Ultra-High-Performance Liquid Chromatography (UHPLC) systems, such as the Vanquish UHPLC, offer faster analysis times and higher resolution. chemrxiv.org These systems often employ a gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid, to achieve separation. chemrxiv.org The continuous effort to modernize analytical monographs often involves replacing older techniques with more advanced HPLC and UPLC methods to ensure higher specificity and sensitivity for impurities like DPG. nih.gov
Gas Chromatography (GC), especially when combined with a mass spectrometer (GC/MS), provides a powerful tool for the analysis of volatile and semi-volatile compounds. While less common than HPLC for a salt like Acetic acid;1,2-diphenylguanidine, GC can be applied to analyze the 1,2-diphenylguanidine component, particularly in specific applications like pyrolysis. norman-network.com
One documented application involves Pyrolysis GC-MS for the identification of 1,2-diphenylguanidine. norman-network.com In other contexts, GC/MS has been developed for the rapid screening of trace impurities that may be associated with the compound, such as formic acid (related to the acetic acid counter-ion) and formaldehyde (B43269) in pharmaceutical excipients. researchgate.net In such methods, samples are derivatized to increase volatility before being introduced into the GC system. researchgate.net
Mass Spectrometry for Identification and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of 1,2-diphenylguanidine. Its high sensitivity and specificity make it ideal for identifying unknown contaminants and analyzing complex samples. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 1,2-diphenylguanidine. qmul.ac.uk It is commonly used as the ion source for LC/MS analysis. In the analysis of DPG, ESI is typically operated in the positive ion mode (ESI+), as the guanidine (B92328) group is readily protonated. qmul.ac.ukresearchgate.net
The use of ESI-MS has been reported with various mass spectrometers, including Quadrupole Time-of-Flight (Q-TOF) instruments and triple quadrupole systems. qmul.ac.ukresearchgate.net For example, a Shimadzu LCMS-8040 instrument with ESI was used to record the mass spectra of newly synthesized 1,2-diphenylguanidine derivatives. researchgate.net Similarly, a Q Exactive HF instrument equipped with a heated electrospray ionization (HESI) source has been employed for the LC-MS/MS analysis of environmental samples containing DPG. chemrxiv.org
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is particularly valuable for analyzing 1,2-diphenylguanidine in complex matrices, such as environmental samples or pharmaceutical products. researchgate.netchemrxiv.org This technique involves the selection of a specific precursor ion (e.g., the protonated molecule of DPG, [M+H]+), its fragmentation, and the analysis of the resulting product ions. This process allows for unambiguous identification and quantification, even in the presence of co-eluting interferences. researchgate.net
High-resolution mass spectrometry (HRMS) combined with MS/MS, often performed on Q-TOF or Orbitrap instruments, allows for the determination of the elemental composition of the parent and fragment ions, greatly aiding in structure elucidation. researchgate.netchemrxiv.org In one case, 1,2-diphenylguanidine was identified as an extractable contaminant from a pipette bulb filter through the use of tandem mass spectrometry. researchgate.netnih.gov
For quantitative studies, triple quadrupole mass spectrometers are often used in Multiple Reaction Monitoring (MRM) mode. norman-network.com This highly sensitive technique monitors specific precursor-to-product ion transitions, providing excellent selectivity and low detection limits. norman-network.com
The table below summarizes typical MS/MS parameters used for the analysis of 1,2-diphenylguanidine.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive qmul.ac.uk |
| Instrument | Q Exactive HF / SCIEX Triple Quad 6500+ chemrxiv.orgnorman-network.com |
| Acquisition Mode | Data-Dependent MS/MS (DDA) / Multiple Reaction Monitoring (MRM) chemrxiv.orgnorman-network.com |
| Precursor Ion (m/z) | 212.1182 ([M+H]+) |
| Collision Energy | Normalized Collision Energy (NCE) stepped (e.g., 25%, 35%, 45%) chemrxiv.org |
| Isolation Window | m/z 1 chemrxiv.org |
| Dynamic Exclusion | 5 seconds chemrxiv.org |
Electrochemical Characterization Techniques
Electrochemical methods can also be employed for the characterization of compounds containing the diphenylguanidine structure. While less common for routine quantification compared to chromatography, these techniques can provide valuable information about the compound's redox properties and can be used in specific applications like electrodeposition or acid-base titrations. justia.comgovinfo.gov
The guanidine group in 1,2-diphenylguanidine imparts basic properties to the molecule. This characteristic has been exploited in electrochemical studies. For instance, the isomer 1,3-diphenylguanidine (B1679371) has been used as a strong reference base in non-aqueous titrations to determine the relative strengths of various carboxylic acids in benzene. govinfo.gov This method relies on measuring equilibrium constants for the association between the acid and the diphenylguanidine base. govinfo.gov
Furthermore, 1,2-diphenylguanidine has been included as a component in compositions for the electrodeposition of metals, indicating its stability and function within a specific electrochemical window. justia.com While direct electrochemical detection methods like voltammetry have been applied to other nitrogen-containing pharmaceuticals, specific methods developed for the quantification of 1,2-diphenylguanidine are not widely reported in the reviewed literature. researchgate.net However, the basic nature of the molecule suggests that potentiometric or conductometric titrations could be viable analytical approaches under appropriate conditions.
Voltammetric Studies of Electrochemical Behavior
The electrochemical behavior of N,N'-diphenylguanidine (a structural isomer of 1,2-diphenylguanidine, hereafter referred to as DPG) has been investigated using cyclic voltammetry at a platinum electrode. proquest.com Studies reveal that the electrooxidation of DPG is highly dependent on the solvent used.
In aprotic solvents such as acetonitrile and acetone (B3395972), a distinct and sharp voltammetric oxidation peak for DPG appears at approximately 1.0 V. proquest.com However, subsequent scans show a rapid decrease in current, indicating that the electrode surface becomes quickly passivated or "fouled" by the products of the electrochemical reaction. proquest.com This fouling suggests the formation of an insulating polymer film on the electrode surface.
In other solvents, the behavior differs. For instance, in dimethyl sulfoxide, only weak deactivation of the electrode is observed, while in dimethyl formamide, the anodic peak heights decrease more slowly over subsequent scans. proquest.com Continuous deactivation during electrooxidation is also noted in various alcohol-based solvents. proquest.com These findings highlight the critical role of the solvent environment in the electrochemical analysis of DPG. Monomers that possess amino groups within an aromatic ring, such as diphenylguanidine, are capable of forming electropolymers. researchgate.net
Table 1: Summary of DPG Electrochemical Behavior in Various Solvents
| Solvent | Observation | Reference |
| Acetonitrile | Sharp oxidation peak (~1 V), rapid electrode fouling | proquest.com |
| Acetone | Sharp oxidation peak (~1 V), rapid electrode fouling | proquest.com |
| Dimethyl Sulfoxide | Weak electrode deactivation | proquest.com |
| Dimethyl Formamide | Slow decrease in anodic peak height | proquest.com |
| Alcohols (various) | Continuous electrode deactivation | proquest.com |
Permeability Studies of Electrochemically Generated Films
The electropolymerization of DPG on electrode surfaces allows for the generation of thin polymer films. proquest.com Research into these films indicates that their structure and, consequently, their permeability are significantly influenced by the solvent used during the electrodeposition process. proquest.com
Studies have shown that the polymer of N,N'-diphenylguanidine exhibits a "blocking nature" in organic solvents. researchgate.net This characteristic is consistent with the electrode fouling observed during cyclic voltammetry experiments, where the formed film inhibits further electrochemical reactions at the electrode surface. proquest.comresearchgate.net The variation in film structure based on the deposition solvent suggests that the permeability of these electrochemically generated films can be tailored, although they generally demonstrate insulating properties. proquest.com
Environmental Transport and Transformation Research
Understanding the fate of 1,2-diphenylguanidine in the environment is crucial. Research has focused on its degradation pathways and its interactions with different environmental media, including soil, water, and indoor dust.
Investigation of Chemical Degradation Pathways
The chemical degradation of DPG in the environment can occur through several pathways, most notably through reactions with disinfectants in water treatment systems and thermal decomposition.
When DPG is present in water supplies, it can react with chlorine used for disinfection to form various chlorinated by-products. onlineacademicpress.com This transformation is a significant degradation pathway in aquatic environments. Studies have identified several of these by-products, indicating that the core diphenylguanidine structure is altered through the addition of chlorine atoms to the phenyl rings. onlineacademicpress.comregulations.gov Some of the identified chlorinated DPG products include:
1,3-bis(2-chlorophenyl)guanidine (CC15) regulations.gov
1,3-bis(4-chlorophenyl)guanidine (CC04) onlineacademicpress.com
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) onlineacademicpress.com
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC05) regulations.gov
The formation of these chlorinated products is favored in reactions with free chlorine (hypochlorous acid) over monochloramine. regulations.gov Additionally, when heated to the point of decomposition, DPG is known to emit toxic fumes containing nitrogen oxides. researchgate.net
Interactions with Environmental Compartments (e.g., soil, water, indoor dust)
DPG interacts differently with various environmental matrices, which governs its transport and persistence.
Soil: When released into the soil, DPG is expected to remain largely within the soil compartment. researchgate.net Because it exists in an ionized state in water at ambient pH levels, it is likely to be held in the soil-water phase through interactions with oppositely charged counterions and via hydrogen bonding. researchgate.net
Water: DPG exhibits low solubility in water. proquest.com If it enters an aquatic system, it is expected to predominantly stay in the water column, with some potential for transport to sediment. researchgate.net In natural waters, DPG significantly protonates, meaning the predominant form is the ionized cation, DPG-H+. researchgate.net Its presence has been confirmed in surface water, tap water, and drinking water, often at concentrations below 1 ng/mL. regulations.govbme.hu The leaching of DPG from polymer materials used in household plumbing, such as O-rings and seals, has been identified as a potential source of its occurrence in drinking water. regulations.gov
Indoor Dust: 1,3-Diphenylguanidine is a widespread contaminant found in indoor dust. utexas.edumdpi.comnih.gov It is released from various consumer products where it is used as a rubber additive, such as tires, furniture, and shoes. mdpi.comnih.gov A comprehensive study across eleven countries found DPG in 100% of house dust samples analyzed. utexas.edumdpi.com The concentrations vary significantly by country. utexas.edu
Table 2: Median Concentrations of 1,3-Diphenylguanidine in House Dust from Various Countries
| Country | Median Concentration (ng/g) | Reference |
| Japan | 1300 | utexas.edu |
| Greece | 940 | utexas.edu |
| South Korea | 560 | utexas.edu |
| Saudi Arabia | 440 | utexas.edu |
| United States | 250 | utexas.edu |
| Kuwait | 160 | utexas.edu |
| Romania | 140 | utexas.edu |
| Vietnam | 120 | utexas.edu |
| Colombia | 100 | utexas.edu |
| Pakistan | 33 | utexas.edu |
| India | 26 | utexas.edu |
Future Research Trajectories and Interdisciplinary Perspectives
Rational Design of Novel Diphenylguanidinium-Based Structures
The rational design of new molecules based on the 1,2-diphenylguanidinium framework is a key area for future research. This approach moves beyond trial-and-error methods to a more targeted strategy for developing compounds with specific, predetermined properties. By systematically modifying the chemical structure of the diphenylguanidine core, researchers can fine-tune the electronic and steric characteristics of the resulting molecules.
For instance, modifications to the phenyl rings of the 1,2-diphenylguanidine structure could involve the introduction of various functional groups to alter properties such as solubility, catalytic activity, or binding affinity. The design process can be guided by quantitative structure-activity relationship (QSAR) models, which correlate structural features with observed activities. nih.gov This allows for the creation of a diverse library of virtual compounds that can be screened for promising candidates before committing to laboratory synthesis. science.gov The development of peptide-based inhibitors has also utilized in silico structure-based design to identify novel compounds. researchgate.net
Integration of Green Chemistry Principles in Synthesis and Application
A significant future direction for research on acetic acid;1,2-diphenylguanidine involves the thorough integration of green chemistry principles into both its synthesis and subsequent applications. The goal is to develop more environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Current synthetic methods for 1,3-diphenylguanidine (B1679371), a closely related compound, have been reported to utilize reagents such as ammonium (B1175870) hydroxide (B78521) and copper diacetate in organic solvents like acetone (B3395972) and ethyl acetate (B1210297). chemicalbook.com Future research will likely focus on replacing these traditional solvents with greener alternatives, such as water or bio-based solvents, or developing solvent-free reaction conditions. The use of catalysts that can be easily recovered and reused will also be a key aspect of making the synthesis more sustainable.
Development of In Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the formation and reactivity of this compound, the development and application of in situ characterization techniques are crucial. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in situ measurements. These spectroscopic methods can provide information on the changes in chemical bonds and molecular structure throughout a reaction. For instance, monitoring the formation of the guanidinium (B1211019) salt from 1,2-diphenylguanidine and acetic acid in real-time could help optimize reaction conditions to maximize yield and purity.
Furthermore, advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can be used for the sensitive and selective detection of reactants, products, and byproducts. acs.org The development of robust analytical methods is essential for quality control and for studying the behavior of these compounds in various matrices. acs.org By coupling these analytical techniques with reaction vessels, researchers can create a powerful platform for process analytical technology (PAT), enabling more precise control over chemical processes.
Application of Artificial Intelligence and Robotics in Chemical Discovery
The integration of artificial intelligence (AI) and robotics holds immense potential to revolutionize the discovery and optimization of chemical compounds and reactions, including those involving this compound. These technologies can significantly accelerate the pace of research and enable the exploration of a much larger chemical space than is possible with traditional methods. sciencedaily.comnih.gov
Q & A
Basic Research Questions
Q. What chromatographic methods are optimal for separating acetic acid and other carboxylic acids using 1,2-diphenylguanidine as an ion-pair reagent?
- Methodological Answer : A reversed-phase HPLC method with an RP8 column and mobile phases containing 0.12 mmol·L⁻¹ 1,2-diphenylguanidine (pH-adjusted with butyric/pentanoic acid) effectively separates formic, acetic, propionic, and butyric acids. Detection wavelengths (232 nm for C₁–C₄ acids; 247 nm for C₅–C₆ acids) and flow rates (1.0 mL·min⁻¹) are critical. For mixed samples, a standard addition method is required to mitigate matrix effects, achieving recoveries of 98.08–102.26% and RSD ≤1.40% .
Q. How can the basicity of 1,2-diphenylguanidine be experimentally determined?
- Methodological Answer : Potentiometric titration with perchloric acid in solvents like ethyl acetate or acetonitrile provides half-neutralization values (e.g., 94 mV for 1,3-diphenylguanidine). The pKₐ of 5.35 (in cyclohexane) confirms its strong basicity compared to other amines (e.g., triethylamine: pKₐ 4.38) .
Q. What standardized protocols exist for quantifying acetic acid in complex matrices with 1,2-diphenylguanidine?
- Methodological Answer : Use ion-pair HPLC with 0.12 mmol·L⁻¹ 1,2-diphenylguanidine in the mobile phase. For pure samples, single-point calibration suffices (LOD: 1 mg·L⁻¹; linearity R² >0.997). For mixtures, apply standard addition to correct matrix interference .
Advanced Research Questions
Q. How can discrepancies in formic acid quantification between HPLC and titration methods be resolved?
- Methodological Answer : Discrepancies arise from matrix effects in low-concentration formic acid samples. Validate results via cross-method comparison (e.g., HPLC vs. national standard titration). Use spiked recovery tests (98–102%) and statistical analysis (e.g., t-tests) to identify systematic errors .
Q. What solvent systems optimize the study of acid-base interactions involving 1,2-diphenylguanidine?
- Methodological Answer : Solvent polarity and water content significantly affect log K vs. pKₐ relationships. For para-substituted acids, use dioxane-water mixtures to maintain linearity (slope = 0.997). For meta-substituted acids, ethylenedichloride minimizes solvent interference .
Q. What strategies track the metabolic fate of 1,2-diphenylguanidine in biological systems?
- Methodological Answer : In vivo studies (e.g., Fischer rats) employ radiolabeled ¹⁴C-DPG to monitor absorption, distribution, and excretion. Combine LC-MS/MS for metabolite identification and kinetic modeling (e.g., compartmental analysis) to estimate half-lives .
Q. How do crystallographic techniques elucidate the structure of 1,2-diphenylguanidine-acetic acid complexes?
- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P121/2, a=11.886 Å, b=10.672 Å, c=12.198 Å) reveals hydrogen-bonding networks. Synthesize the complex by neutralizing diphenylguanidine with acetic acid, and refine structures using R-factor convergence (R=0.036) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
